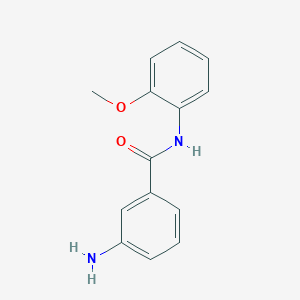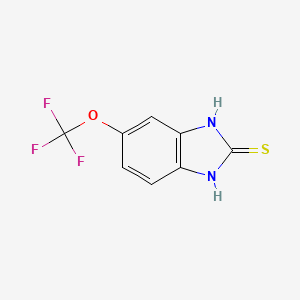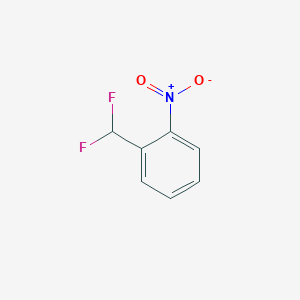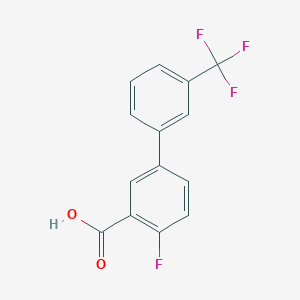![molecular formula C12H19N3 B1320408 [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine CAS No. 926196-84-1](/img/structure/B1320408.png)
[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” is a compound that belongs to the class of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and include hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions are crucial in the synthesis of biologically active piperidines .科学的研究の応用
Asymmetric Synthesis
A study explored the asymmetric synthesis of a series of 2-(1-aminoalkyl) piperidines using (-)-2-cyano-6-phenyloxazolopiperidine, leading to the formation of [(2S)-2-methylpiperidin-2-yl]methanamine and other compounds. This research contributes to the development of novel synthetic routes for complex organic compounds (Froelich et al., 1996).
Anticonvulsant Agents
Novel Schiff bases of 3-aminomethyl pyridine have been synthesized and screened for anticonvulsant activity, demonstrating the potential for developing new therapeutic agents in this field (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light
Iron(III) complexes incorporating [6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine showed unprecedented photocytotoxicity in red light, marking a significant advancement in photodynamic therapy for cancer treatment (Basu et al., 2014).
C-H Bond Activation
Research on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their transformation into NCN′ pincer palladacycles sheds light on new methods in organometallic chemistry and catalysis (Roffe et al., 2016).
Enhanced Cellular Uptake
Iron(III) complexes with pyridoxal Schiff bases and modified dipicolylamines, including phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, showed enhanced cellular uptake and photocytotoxicity, contributing to the development of targeted cancer therapies (Basu et al., 2015).
Antiviral Activity
Studies on heterocyclic rimantadine analogues, including those containing alpha-methyl-1-adamantan-methanamine, a related structure, demonstrated significant anti-influenza A activity, advancing the field of antiviral drug development (Zoidis et al., 2003).
Bone Formation
A compound with a related structure, 1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, was identified as a Wnt beta-catenin agonist that increases bone formation rate, indicating its potential in treating bone disorders (Pelletier et al., 2009).
Water Oxidation
Mononuclear ruthenium complexes with tris(2-pyridylmethyl)amine and related ligands demonstrated significant activity in water oxidation, contributing to the understanding of catalytic processes in energy conversion (Radaram et al., 2011).
作用機序
The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological target. They are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
将来の方向性
The future directions in the study of piperidine derivatives like “[6-(3-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine” could involve the development of more efficient synthesis methods, exploration of new biological activities, and the design of drugs with improved pharmacokinetic properties . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
特性
IUPAC Name |
[6-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-5-4-11(7-13)8-14-12/h4-5,8,10H,2-3,6-7,9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJKIIDCDVROYAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



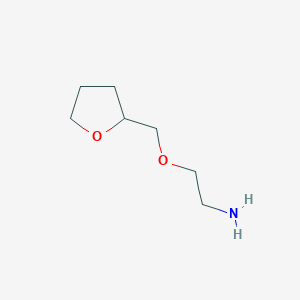
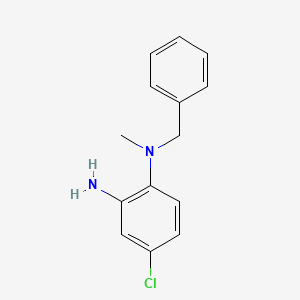
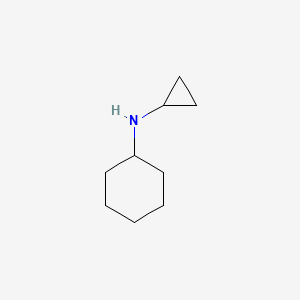
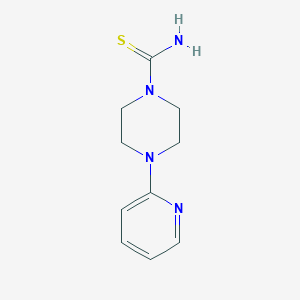


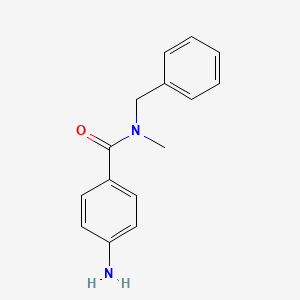
![3-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B1320360.png)
